1H-Imidazo[4,5-g]quinazoline
Overview
Description
1H-Imidazo[4,5-g]quinazoline is a heterocyclic compound that features a fused ring system combining imidazole and quinazoline moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazo[4,5-g]quinazoline can be synthesized through several methods, including multi-component reactions and cyclization processes. One common synthetic route involves the formation of a Schiff base, followed by a Diels-Alder reaction, defluorination, and dehydrogenation . Another approach includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole under the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis to optimize reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-g]quinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as tert-butylhydroperoxide and acetic acid are used in oxidation reactions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typical reagents for reduction reactions.
Substitution: Halogenated derivatives and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinazolines and imidazoquinazolines, which exhibit enhanced biological activities .
Scientific Research Applications
1H-Imidazo[4,5-g]quinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-g]quinazoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can act as a receptor antagonist, preventing the binding of natural ligands and modulating signal transduction pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
Benzimidazo[1,2-c]quinazolines: These compounds have an additional benzene ring fused to the quinazoline moiety.
Quinazoline Derivatives: Various quinazoline derivatives exhibit similar biological activities but differ in their substitution patterns and electronic properties.
Uniqueness: 1H-Imidazo[4,5-g]quinazoline is unique due to its specific ring fusion and electronic configuration, which confer distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
1H-imidazo[4,5-g]quinazoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c1-6-3-10-4-11-7(6)2-9-8(1)12-5-13-9/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZDMJAFXVYQHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=NC2=CC3=C1NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556372 | |
Record name | 1H-Imidazo[4,5-g]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53974-23-5 | |
Record name | 1H-Imidazo[4,5-g]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.